molecular formula C21H16ClF3N4O3 B1682111 Sorafenib CAS No. 284461-73-0

Sorafenib

Cat. No. B1682111
M. Wt: 464.8 g/mol
InChI Key: MLDQJTXFUGDVEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sorafenib is a multikinase target inhibitor with good tumor inhibitory activity. In research, a novel series of sorafenib analogues and derivatives were designed, synthesized, and evaluated as tumor inhibitors . These compounds used sorafenib as the lead compound and achieved modifications using bioisosteres and the alkyl principle .


Molecular Structure Analysis

Sorafenib is a small molecular inhibitor of Raf kinase, PDGF (platelet-derived growth factor), VEGF receptor 2 & 3 kinases and c Kit the receptor for Stem cell factor . The originality of Sorafenib lays in its simultaneous targeting of the Raf/Mek/Erk pathway .


Chemical Reactions Analysis

Sorafenib demonstrated activity with a disease control rate and survival rate comparable to other small molecules . The mechanism by which DSF/Cu mediated these phenomena with sorafenib was sustained activation of the ERK pathway .


Physical And Chemical Properties Analysis

The presence of active pharmaceutical ingredients (APIs) in the forms of different polymorphic states can induce differences in their physicochemical properties . In the case of poorly soluble APIs, like the oncological drug sorafenib tosylate, small variations in solubility may result in large bioavailability differences .

Scientific Research Applications

Therapeutic Applications and Mechanisms

Sorafenib, a neovascular blocker, is primarily recognized for its role in inhibiting new blood vessel formation, thus preventing the growth of cancerous tissue through multiple kinase inhibitors targeting angiogenesis. In the realm of hepatocellular carcinoma (HCC), sorafenib has been the standard chemotherapy drug, albeit with a noted need for improvement in its efficacy. Research has delved into strategies that combine sorafenib with other anticancer agents to bolster its therapeutic potential. One notable study explored the synergistic anticancer effect of sorafenib when combined with artesunate, an anti-malaria drug derivative, against HCC both in vitro and in vivo. This combination was found to exert a synergistic antiproliferation effect, inducing synergistic apoptosis in HCC cell lines and enhancing the suppression of tumor growth in animal models. Mechanistically, this synergistic effect was attributed to the interplay of molecular pathways, including the modulation of p-ERK and p-STAT3 levels by the respective drugs. Similarly, another study underscored the potential of combining sorafenib with flavonoids from Sophora alopecuroides against HCC cell lines, highlighting a synergistic anticancer action facilitated through the co-suppression of ERK and AKT signaling pathways and subsequent induction of apoptosis via mitochondrial-mediated pathways (Jeon et al., 2020; Yao et al., 2020; Zhu et al., 2022).

Novel Therapeutic Insights and Drug Efficacy Comparison

Comparative studies have illuminated the nuanced differences in therapeutic effects between sorafenib and other similar drugs like regorafenib. A comprehensive comparison using multimodality molecular imaging revealed that while regorafenib exhibited stronger antitumor and antiangiogenic effects, sorafenib demonstrated distinct side effect profiles, necessitating a more tailored clinical approach for HCC targeted treatment. Furthermore, insights into low-dose sorafenib's role have emerged, indicating its potential in preventing the progression of nonalcoholic steatohepatitis (NASH) without significant adverse events, a finding that pivots from its conventional application in HCC treatment. This suggests an alternative therapeutic avenue where sorafenib's benefits in NASH, mediated through mild mitochondrial uncoupling and AMP-activated protein kinase (AMPK) activation, could be harnessed (Liu et al., 2019; Jian et al., 2020).

Advancements in Drug Delivery and Therapeutic Efficacy Enhancement

Innovations in drug delivery systems have been pivotal in enhancing the therapeutic efficacy of sorafenib. A study focused on the synthesis of thermosensitive hydrogels for the sustained release of sorafenib and selenium nanoparticles, targeting localized synergistic chemoradiotherapy for HCC. This system underscored the importance of controlled and sustained drug release in improving treatment outcomes. Furthermore, investigations into augmenting sorafenib's anticancer effects through the integration of cytokines have shed light on the intricate interplay between drug efficacy and molecular pathways, particularly through mitochondrial fragmentation and MAPK-JNK signaling pathway modulation (Zheng et al., 2019; Zhang et al., 2019).

Safety And Hazards

Sorafenib may damage fertility or the unborn child, may cause harm to breast-fed children, and causes damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Future directions will include the development of rational combinations either with cytotoxic compounds or biologically targeted compounds and the identification of subsets of patients that might benefit from the other targets of sorafenib . The combination of DSF/Cu and sorafenib was significantly more effective than sorafenib alone in inhibiting the growth of orthotopic HCC xenografts in mice .

properties

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDQJTXFUGDVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041128
Record name Sorafenib
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Molecular Weight

464.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Sorafenib
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Solubility

Insoluble, 1.71e-03 g/L
Record name Sorafenib
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Mechanism of Action

Sorafenib interacts with multiple intracellular (CRAF, BRAF and mutant BRAF) and cell surface kinases (KIT, FLT-3, VEGFR-2, VEGFR-3, and PDGFR-ß). Several of these kinases are thought to be involved in angiogenesis, thus sorafenib reduces blood flow to the tumor. Sorafenib is unique in targeting the Raf/Mek/Erk pathway. By inhibiting these kinases, genetic transcription involving cell proliferation and angiogenesis is inhibited., Sorafenib is U.S. Food and Drug Administration-approved for the treatment of renal cell carcinoma and hepatocellular carcinoma and has been combined with numerous other targeted therapies and chemotherapies in the treatment of many cancers. Unfortunately, as with other RAF inhibitors, patients treated with sorafenib have a 5% to 10% rate of developing cutaneous squamous cell carcinoma (cSCC)/keratoacanthomas. Paradoxical activation of extracellular signal-regulated kinase (ERK) in BRAF wild-type cells has been implicated in RAF inhibitor-induced cSCC. Here, /the researchers/ report that sorafenib suppresses UV-induced apoptosis specifically by inhibiting c-jun-NH2-kinase (JNK) activation through the off-target inhibition of leucine zipper and sterile alpha motif-containing kinase (ZAK). Our results implicate suppression of JNK signaling, independent of the ERK pathway, as an additional mechanism of adverse effects of sorafenib. This has broad implications for combination therapies using sorafenib with other modalities that induce apoptosis., Several case reports suggest sorafenib exposure and sorafenib-induced hyperbilirubinemia may be related to a (TA)(5/6/7) repeat polymorphism in UGT1A1*28 (UGT, uridine glucuronosyl transferase). We hypothesized that sorafenib inhibits UGT1A1 and individuals carrying UGT1A1*28 and/or UGT1A9 variants experience greater sorafenib exposure and greater increase in sorafenib-induced plasma bilirubin concentration. Inhibition of UGT1A1-mediated bilirubin glucuronidation by sorafenib was assessed in vitro. UGT1A1*28 and UGT1A9*3 genotypes were ascertained with fragment analysis or direct sequencing in 120 cancer patients receiving sorafenib on five different clinical trials. Total bilirubin measurements were collected in prostate cancer patients before receiving sorafenib (n = 41) and 19 to 30 days following treatment and were compared with UGT1A1*28 genotype. Sorafenib exhibited mixed-mode inhibition of UGT1A1-mediated bilirubin glucuronidation (IC(50) = 18 umol/L; K(i) = 11.7 umol/L) in vitro. Five patients carrying UGT1A1*28/*28 (n = 4) or UGT1A9*3/*3 (n = 1) genotypes had first dose, dose-normalized areas under the sorafenib plasma concentration versus time curve (AUC) that were in the 93rd percentile, whereas three patients carrying UGT1A1*28/*28 had AUCs in the bottom quartile of all genotyped patients. The Drug Metabolizing Enzymes and Transporters genotyping platform was applied to DNA obtained from six patients, which revealed the ABCC2-24C>T genotype cosegregated with sorafenib AUC phenotype. Sorafenib exposure was related to plasma bilirubin increases in patients carrying 1 or 2 copies of UGT1A1*28 alleles (n = 12 and n = 5; R(2) = 0.38 and R(2) = 0.77; P = 0.032 and P = 0.051, respectively). UGT1A1*28 carriers showed two distinct phenotypes that could be explained by ABCC2-24C>T genotype and are more likely to experience plasma bilirubin increases following sorafenib if they had high sorafenib exposure. This pilot study indicates that genotype status of UGT1A1, UGT1A9, and ABCC2 and serum bilirubin concentration increases reflect abnormally high AUC in patients treated with sorafenib., Sorafenib is a kinase inhibitor that decreases tumor cell proliferation in vitro. Sorafenib was shown to inhibit multiple intracellular (c-CRAF, BRAF and mutant BRAF) and cell surface kinases (KIT, FLT- 3, RET, RET/PTC, VEGFR-1, VEGFR- 2, VEGFR- 3, and PDGFR-beta). Several of these kinases are thought to be involved in tumor cell signaling, angiogenesis and apoptosis. Sorafenib inhibited tumor growth of hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and differentiated thyroid carcinoma (DTC) human tumor xenografts in immunocompromised mice. Reductions in tumor angiogenesis were seen in models of HCC and RCC upon sorafenib treatment, and increases in tumor apoptosis were observed in models of HCC, RCC, and DTC.
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Product Name

Sorafenib

Color/Form

White solid

CAS RN

284461-73-0
Record name Sorafenib
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Record name 4-(4-((((4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)AMINO)CARBONYL)AMINO)PHENOXY)-N-METHYL-2-PYRIDINECARBOXAMIDE
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Record name SORAFENIB
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Record name Sorafenib
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Melting Point

205.6 °C
Record name Sorafenib
Source Hazardous Substances Data Bank (HSDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
225,000
Citations
BI Rini - Expert opinion on pharmacotherapy, 2006 - Taylor & Francis
Sorafenib is a small molecule inhibitor of several kinases involved in tumour proliferation and tumour angiogenesis including Raf, VEGFR and platelet derived growth factor receptor. In …
Number of citations: 121 www.tandfonline.com
AA Abdelgalil, HM Alkahtani… - Profiles of drug …, 2019 - europepmc.org
… Sorafenib inhibited tumor growth and angiogenesis through … This study presents a comprehensive profile of sorafenib, … found for quantification of sorafenib after exposing tablet …
Number of citations: 93 europepmc.org
JM Llovet, S Ricci, V Mazzaferro… - New England journal …, 2008 - Mass Medical Soc
… the sorafenib group and 7.9 months in the placebo group (hazard ratio in the sorafenib group, … The median time to radiologic progression was 5.5 months in the sorafenib group and 2.8 …
Number of citations: 341 www.nejm.org
R Iyer, G Fetterly, A Lugade… - Expert opinion on …, 2010 - Taylor & Francis
… benefit seen of dose escalation of sorafenib after progression and a switch to sorafenib after progression on IFN-α-2a. In summary, sorafenib shows improved PFS and maintained or …
Number of citations: 165 www.tandfonline.com
AB Siegel, SK Olsen, A Magun, RS Brown Jr - Hepatology, 2010 - Wiley Online Library
… randomized to sorafenib or placebo. The median survival time in the sorafenib group was … on presentation, but the degree of benefit from sorafenib in each study was almost identical. …
Number of citations: 115 aasldpubs.onlinelibrary.wiley.com
O Hahn, W Stadler - Current opinion in oncology, 2006 - journals.lww.com
… In the sorafenib RDT phase II trial, all patients initially received sorafenib 400 mg twice daily for 12 weeks; patients who experienced >25% tumor reduction in bidimensional measurements …
Number of citations: 105 journals.lww.com
S Wilhelm, C Carter, M Lynch, T Lowinger… - Nature reviews Drug …, 2006 - nature.com
… by medicinal chemistry efforts to give sorafenib. Sorafenib directly blocks the autophosphorylation of … As the molecular targets of sorafenib are involved in the aetiology of many common …
Number of citations: 001 www.nature.com
V Di Marco, F De Vita, J Koskinas, D Semela… - Annals of oncology, 2013 - Elsevier
… relevant clinical data on the efficacy and the safety of sorafenib in patients with HCC. … sorafenib is ongoing to optimize the use of this molecule, and particularly, the efficacy of sorafenib …
Number of citations: 84 www.sciencedirect.com
RC Kane, AT Farrell, H Saber, S Tang, G Williams… - Clinical Cancer …, 2006 - AACR
Purpose: This report describes the US Food and Drug Administration (FDA) review and approval of sorafenib (Nexavar, BAY43-9006), a new small-molecule, oral, multi-kinase inhibitor …
Number of citations: 536 aacrjournals.org
GM Keating - Targeted oncology, 2017 - Springer
… This narrative review provides an overview of the clinical efficacy and tolerability of sorafenib in HCC, as well as summarizing its pharmacological properties. The use of sorafenib in …
Number of citations: 261 link.springer.com

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